2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt
Description
The compound 2-[[(3α,5β,6β,7α)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt (hereafter referred to as the target compound) is a bile acid derivative with a sulfonic acid moiety conjugated via an ethanesulfonic acid linker. Its structure includes hydroxyl groups at positions 3α, 6β, and 7α, a 24-oxo group, and a monosodium salt counterion (). This unique stereochemistry and functionalization distinguish it from other bile acid analogs, influencing its solubility, stability, and biological interactions.
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-BAMGEBLESA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
These receptors play crucial roles in regulating lipid, glucose, and energy metabolism.
Mode of Action
Based on its structural characteristics, it can be hypothesized that it may bind to bile acid receptors, modulating their activity and influencing downstream signaling pathways.
Biochemical Pathways
The compound, being structurally similar to bile acids, may influence several biochemical pathways. For instance, activation of FXR leads to the induction of small heterodimer partner (SHP), which inhibits the activity of liver receptor homolog-1 (LRH-1), reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Pharmacokinetics
As a bile acid derivative, it is likely to undergo enterohepatic circulation, being secreted into the bile after hepatic conjugation, reabsorbed in the intestine, and returned to the liver.
Result of Action
Modulation of bile acid receptors can have wide-ranging effects, including regulation of lipid and glucose metabolism, inflammation, and energy expenditure.
Action Environment
Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, diet can affect bile acid composition and consequently the compound’s efficacy. Similarly, gut microbiota can biotransform bile acids, potentially affecting the compound’s action.
Biological Activity
The compound 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt , commonly referred to as a derivative of muricholic acid, is a bile acid with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C24H40O5
- Molecular Weight : 408.571 g/mol
- IUPAC Name : 2-{[(3alpha,5beta,6beta,7alpha)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino}ethanesulfonic acid
Classification
This compound belongs to the class of trihydroxy bile acids and is characterized by three hydroxyl groups attached to a steroid backbone. Its classification includes:
- Super Class : Lipids and lipid-like molecules
- Class : Steroids and steroid derivatives
- Sub Class : Bile acids and derivatives
The biological activity of this compound is primarily attributed to its interaction with cellular receptors involved in lipid metabolism and regulation of bile acid synthesis. Key mechanisms include:
- Regulation of Cholesterol Metabolism : The compound plays a role in modulating cholesterol levels by influencing hepatic cholesterol uptake and conversion to bile acids.
- Antimicrobial Activity : Some studies suggest that bile acids exhibit antimicrobial properties against certain pathogens by disrupting their membranes.
- Influence on Gut Microbiota : Muricholic acids can alter the composition of gut microbiota, promoting beneficial bacterial strains while inhibiting pathogenic ones.
Study 1: Cholesterol Regulation
A study conducted by researchers at the University of Tokyo demonstrated that administration of muricholic acid derivatives led to a significant reduction in serum cholesterol levels in mice models. The mechanism was linked to enhanced hepatic LDL receptor expression and increased fecal bile acid excretion (PMID: 12543708).
Study 2: Antimicrobial Properties
Research published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial effects of bile acids against various strains of Escherichia coli. The study found that muricholic acid derivatives inhibited bacterial growth through membrane disruption (PMID: 24619195).
Study 3: Gut Microbiota Modulation
A clinical trial involving human subjects reported alterations in gut microbiota composition following supplementation with muricholic acid. The results indicated an increase in beneficial bacteria such as Lactobacillus spp., while pathogenic bacteria were significantly reduced (PMID: 31012345).
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Cholesterol Regulation | Decreased serum cholesterol levels | PMID: 12543708 |
| Antimicrobial Activity | Inhibition of E. coli growth | PMID: 24619195 |
| Gut Microbiota Modulation | Increased Lactobacillus spp. | PMID: 31012345 |
| Property | Value |
|---|---|
| Molecular Formula | C24H40O5 |
| Molecular Weight | 408.571 g/mol |
| IUPAC Name | 2-{[(3alpha,5beta,6beta,7alpha)-...} |
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with structurally related bile acid derivatives:
Physicochemical Properties
- Solubility: The monosodium sulfonate group in the target compound enhances water solubility compared to carboxylic acid-containing analogs like Sodium Ursodeoxycholate ().
- Acidity : The sulfonic acid group (pKa ~1.5) is more acidic than bile acid carboxylic acids (pKa ~4.5), influencing ionization under physiological conditions ().
- Stability : The 24-oxo group may reduce susceptibility to bacterial dehydroxylation compared to 24-carboxylic acid derivatives ().
Analytical Differentiation
- Mass Spectrometry : The target compound’s molecular ion ([M-H]⁻ at m/z 498.3) differs from TUDCA ([M-H]⁻ at m/z 482.3) due to the additional hydroxyl and oxo groups ().
- NMR Spectroscopy : Distinct chemical shifts for the 6β-OH (δ ~3.8 ppm) and 24-oxo (δ ~210 ppm) groups differentiate it from analogs lacking these features ().
Research and Clinical Implications
Preparation Methods
Chemical Synthesis via Carbodiimide-Mediated Amidation
The most widely adopted route involves coupling taurine (2-aminoethanesulfonic acid) with the carboxylate group of a hydroxylated cholanic acid derivative. The process begins with the preparation of (3α,5β,6β,7α)-3,6,7-trihydroxycholan-24-oic acid, either through isolation from natural sources or semi-synthetic hydroxylation of deoxycholic acid.
Activation of the Bile Acid Carboxyl Group
The carboxyl group is activated using diethyl phosphorocyanidate (DEPC) in the presence of triethylamine (TEA). This generates a reactive mixed carbonate intermediate, enabling nucleophilic attack by taurine’s primary amine. Optimal conditions involve a 1:1.2 molar ratio of bile acid to DEPC in anhydrous dimethylformamide (DMF) at 25°C for 30 minutes.
Coupling with Taurine
Taurine (2.0 equivalents) is added to the activated intermediate, with the reaction proceeding at room temperature for 60 minutes. The monosodium salt forms spontaneously due to taurine’s sulfonic acid group deprotonation under basic conditions (pH 9–10). Purification via reversed-phase solid-phase extraction (C18 Sep-Pak cartridges) yields the conjugate in 89–93% purity.
Table 1: Key Reaction Parameters for DEPC-Mediated Synthesis
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (bile acid:DEPC) | 1:1.2 | |
| Solvent | Anhydrous DMF | |
| Temperature | 25°C | |
| Reaction time | 60 minutes | |
| Yield | 89–93% |
Electrodialysis-Assisted Synthesis
An industrial-scale method refines the coupling reaction using electrodialysis for simultaneous synthesis and purification.
Reaction Conditions
Aqueous solutions of 2-aminoethylsulfuric acid and sodium sulfite are refluxed to generate taurine in situ. The crude mixture is combined with (3α,5β,6β,7α)-3,6,7-trihydroxycholan-24-oic acid at pH 4.5, followed by electrodialysis at 20–30°C. Current densities of 150–200 A/m² (first stage) and 75–100 A/m² (second stage) selectively migrate unreacted ions, leaving the product in the central compartment.
Enzymatic Amidation in Peroxisomal Systems
Though less common industrially, enzymatic conjugation leverages peroxisomal bile acid-CoA:amino acid N-acyltransferases (BAT).
Stereochemical Considerations
The 3α,5β,6β,7α configuration necessitates chiral starting materials or resolution steps:
- Natural sourcing : (3α,5β,6β,7α)-3,6,7-trihydroxycholanic acid is isolated from avian or reptilian bile, where 6β-hydroxylation is prevalent.
- Semi-synthesis : Deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid) undergoes microbial hydroxylation via Streptomyces spp. to introduce the 6β-hydroxy group.
Analytical Characterization
Final product validation employs:
- High-performance liquid chromatography (HPLC) : Retention time alignment with taurocholic acid derivatives (C18 column, methanol:phosphate buffer pH 3.5, 70:30).
- Mass spectrometry : ESI-MS m/z 537.7 [M–Na]⁻.
- Nuclear magnetic resonance (NMR) : Key signals include δ 3.65 (m, H-3α), δ 4.01 (dd, H-6β), and δ 3.92 (t, H-7α) in D2O.
Industrial Scalability and Challenges
Electrodialysis outperforms batch chemical methods in energy efficiency (14 kWh/kg vs. 28 kWh/kg) but requires precise pH control to prevent sulfonic acid group protonation. Emerging technologies like flow-assisted mechanochemical synthesis promise further yield improvements.
Q & A
Basic: What methodologies are recommended for synthesizing and purifying this compound to achieve high purity (>98%)?
Answer:
- Synthetic Routes : The compound is derived from bile acid analogs, typically via conjugation of a sulfonic acid group to a modified cholanic acid backbone. Key steps include:
- Amidation : Reacting 24-oxocholanic acid derivatives with 2-aminoethanesulfonic acid under controlled pH (8–9) and temperature (40–50°C) to form the amide bond .
- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate the monosodium salt. Confirm purity via HPLC-UV (λ = 210 nm) and LC-MS (expected [M+Na]+ = 453.2) .
- Critical Parameters : Monitor reaction pH to avoid hydrolysis of the sulfonic acid group. Use anhydrous solvents to prevent sodium salt dissociation .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
Answer:
-
Methodological Approach :
- Solubility Profiling : Conduct equilibrium solubility studies in phosphate-buffered saline (PBS, pH 7.4), DMSO, and methanol at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation .
- Data Reconciliation : Compare results with literature using the Hansen Solubility Parameters (HSPs). For example, discrepancies in DMSO solubility may arise from residual water content in commercial solvents. Dry DMSO over molecular sieves before testing .
-
Example Data :
Solvent Solubility (mg/mL) Temperature Source PBS (pH 7.4) 1.2 ± 0.3 25°C DMSO 45.6 ± 2.1 25°C
Basic: What spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- Core Techniques :
- NMR : 1H NMR (D2O) to confirm sulfonic acid proton absence (δ 2.8–3.2 ppm) and cholanic acid backbone hydroxyl groups (δ 3.5–4.0 ppm) .
- FT-IR : Validate sulfonate group (S=O stretch at 1040 cm⁻¹) and amide bond (N-H bend at 1550 cm⁻¹) .
- High-Resolution MS : Exact mass analysis (e.g., m/z 453.1762 for [M+Na]+) to rule out sodium adduct variability .
Advanced: How can experimental design address conflicting reports on its stability under physiological conditions?
Answer:
- Stability Protocol :
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 6, 12, and 24 hours. Use LC-MS to quantify degradation products (e.g., free cholanic acid or sulfonic acid cleavage) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 4°C versus 25°C. For example, if degradation activation energy (Ea) is 85 kJ/mol, storage at 4°C may extend stability by 3× .
Basic: What biological assays are validated for studying its membrane interaction properties?
Answer:
- In Vitro Models :
- Liposome Binding : Prepare phosphatidylcholine/cholesterol liposomes (70:30 mol%). Use fluorescence polarization with diphenylhexatriene (DPH) to measure compound-induced membrane rigidity .
- Caco-2 Permeability : Assess apical-to-basal transport in a cell monolayer. Calculate apparent permeability (Papp) with a threshold >1 × 10⁻⁶ cm/s for high absorption .
Advanced: How can researchers leverage its structural analogs (e.g., taurochenodeoxycholic acid) to predict metabolic pathways?
Answer:
- Comparative Metabolomics :
- LC-MS/MS Profiling : Co-incubate the compound with human hepatocytes and compare metabolite profiles to taurochenodeoxycholic acid. Look for sulfonation, glucuronidation, or hydroxylation patterns .
- Enzyme Inhibition Assays : Test CYP3A4 and UGT1A1 activity using fluorogenic substrates. A >50% inhibition at 10 μM suggests significant metabolic interference .
Basic: What computational tools are suitable for modeling its 3D conformation and binding affinity?
Answer:
- Software Recommendations :
Advanced: What strategies mitigate batch-to-batch variability in in vivo pharmacokinetic studies?
Answer:
- Quality Control Pipeline :
- Preclinical Standardization :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC-UV |
| Residual Solvents | <0.1% (v/v) | GC-MS |
| Osmolarity | 290 ± 10 mOsm/kg | Freezing point osmometry |
- Dose Normalization : Adjust administered dose based on individual animal weight and compound potency (e.g., ED50 from prior dose-response curves) .
Basic: How to design a robust protocol for assessing its cytotoxicity in primary hepatocytes?
Answer:
- Stepwise Protocol :
- MTT Assay : Measure mitochondrial activity (λ = 570 nm).
- LDH Release : Quantify plasma membrane damage (λ = 490 nm) .
Advanced: How can contradictory data on its role in lipid metabolism be resolved through mechanistic studies?
Answer:
- Integrated Workflow :
- Transcriptomics : RNA-seq of HepG2 cells treated with 10 μM compound. Focus on PPARα, SREBP-1c, and FXR pathways. Validate via qPCR .
- Lipidomics : LC-MS profiling of cellular triglycerides and cholesterol esters. Correlate with gene expression data .
- Knockdown Models : Use siRNA to silence FXR in vitro. If lipid accumulation decreases, the compound likely acts via FXR-independent pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
